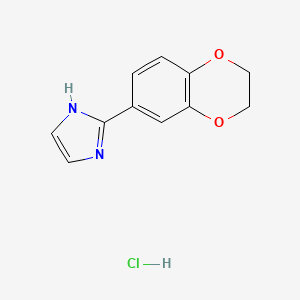

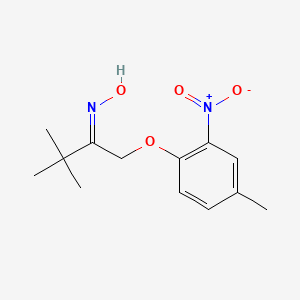

2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Two derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide can be analyzed using various methods such as FT-IR, 1H & 13C NMR, HRMS, and single crystal X-ray diffraction analysis . The molecular formula is C20H31N3O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide include its melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique

Impurities Detection in Pharmaceutical Compounds

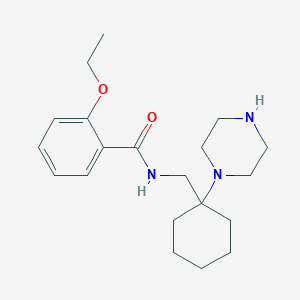

- Identification in Repaglinide: A study by Kancherla et al. (2018) identified impurities in Repaglinide, an anti-diabetic drug, using ultra-performance liquid chromatography. They isolated and characterized several impurities, including 4-(cyanomethyl)-N-cyclohexyl-2-ethoxybenzamide, a compound structurally similar to 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide. This research contributes to understanding impurities in pharmaceutical compounds, improving drug purity and safety (Kancherla et al., 2018).

Development of PET Radiotracers

- PET Tracers for Tumor Diagnosis: Research by Abate et al. (2011) on hybrid structures of σ2 receptor ligands, including compounds structurally related to 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide, revealed their potential as candidates for developing PET tracers useful in tumor diagnosis. This highlights the significance of these compounds in developing advanced diagnostic tools in oncology (Abate et al., 2011).

Exploration in Neuropharmacology

- Dopamine Receptor Ligands: A study by Leopoldo et al. (2002) explored the structural modification of benzamides to achieve affinity for dopamine receptors. They found that certain benzamide derivatives, similar in structure to 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide, displayed high affinity for dopamine D3 receptors. This research is crucial in understanding the potential therapeutic applications of these compounds in neuropharmacology (Leopoldo et al., 2002).

Synthesis of Novel Compounds

Creation of Novel Heterocyclic Compounds

A study by Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from benzamide structures, showcasing the versatility of benzamides in creating diverse chemical entities with potential therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial Activity of Pyridine Derivatives

Patel et al. (2011) synthesized new pyridine derivatives, structurally related to benzamides, and evaluated their antimicrobial activity. This demonstrates the potential of benzamide derivatives in developing new antimicrobial agents (Patel et al., 2011).

Mécanisme D'action

Orientations Futures

The future directions for the study of 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide could include further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted on its safety and potential hazards, as well as its uses in the management of allergies, hay fever, angioedema, and urticaria .

Propriétés

IUPAC Name |

2-ethoxy-N-[(1-piperazin-1-ylcyclohexyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2/c1-2-25-18-9-5-4-8-17(18)19(24)22-16-20(10-6-3-7-11-20)23-14-12-21-13-15-23/h4-5,8-9,21H,2-3,6-7,10-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQFHHCYQKYDBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(3As,4S,6aR)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2418861.png)

![5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2418862.png)

![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2418865.png)

![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)

![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)

![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)